Cas no 1807004-38-1 (2,6-Bis(trifluoromethyl)-4-methoxybenzylamine)

2,6-Bis(trifluoromethyl)-4-methoxybenzylamine 化学的及び物理的性質
名前と識別子
-
- 2,6-Bis(trifluoromethyl)-4-methoxybenzylamine
-
- インチ: 1S/C10H9F6NO/c1-18-5-2-7(9(11,12)13)6(4-17)8(3-5)10(14,15)16/h2-3H,4,17H2,1H3
- InChIKey: CVCHXOIELJXZCR-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C=C(C(F)(F)F)C=1CN)OC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 253
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 35.2
2,6-Bis(trifluoromethyl)-4-methoxybenzylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A012000763-1g |
2,6-Bis(trifluoromethyl)-4-methoxybenzylamine |
1807004-38-1 | 97% | 1g |
1,490.00 USD | 2021-05-31 |
2,6-Bis(trifluoromethyl)-4-methoxybenzylamine 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
2,6-Bis(trifluoromethyl)-4-methoxybenzylamineに関する追加情報
Recent Advances in the Study of 2,6-Bis(trifluoromethyl)-4-methoxybenzylamine (CAS: 1807004-38-1) in Chemical Biology and Pharmaceutical Research
2,6-Bis(trifluoromethyl)-4-methoxybenzylamine (CAS: 1807004-38-1) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel enzyme inhibitors and receptor modulators. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its chemical properties, synthetic pathways, and biological activities.
One of the most notable advancements in the study of 2,6-Bis(trifluoromethyl)-4-methoxybenzylamine is its application in the design of small-molecule inhibitors targeting specific enzymes involved in inflammatory and oncogenic pathways. Researchers have successfully utilized this compound as a building block to develop potent inhibitors of kinases and proteases, which are critical targets in cancer and autoimmune diseases. The trifluoromethyl groups in the compound enhance its binding affinity and metabolic stability, making it a valuable scaffold for drug discovery.
In addition to its role in inhibitor design, recent studies have investigated the pharmacokinetic and pharmacodynamic properties of 2,6-Bis(trifluoromethyl)-4-methoxybenzylamine. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, have been employed to characterize its metabolic stability and distribution in biological systems. These studies have revealed that the compound exhibits favorable absorption and distribution profiles, with minimal off-target effects, further supporting its potential as a therapeutic agent.
Another area of research has focused on the synthetic methodologies for producing 2,6-Bis(trifluoromethyl)-4-methoxybenzylamine with high yield and purity. Recent publications have described optimized protocols for its synthesis, including the use of catalytic systems and green chemistry approaches to minimize environmental impact. These advancements have facilitated the large-scale production of the compound, enabling further preclinical and clinical investigations.
Looking ahead, the potential applications of 2,6-Bis(trifluoromethyl)-4-methoxybenzylamine in drug development are vast. Ongoing research is exploring its utility in the treatment of neurodegenerative diseases, where its ability to modulate neurotransmitter systems may offer therapeutic benefits. Furthermore, its incorporation into multifunctional drug conjugates is being investigated to enhance targeted delivery and reduce systemic toxicity. The compound's versatility and promising biological activities position it as a key player in the next generation of pharmaceutical innovations.
In conclusion, 2,6-Bis(trifluoromethyl)-4-methoxybenzylamine (CAS: 1807004-38-1) represents a compelling area of study in chemical biology and pharmaceutical research. Its unique chemical properties, coupled with its demonstrated biological activities, make it a valuable tool for drug discovery and development. As research continues to uncover new applications and optimize its synthetic and therapeutic potential, this compound is poised to make significant contributions to the advancement of medicine.
1807004-38-1 (2,6-Bis(trifluoromethyl)-4-methoxybenzylamine) 関連製品
- 422288-24-2(6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylcyclohexyl)hexanamide)
- 1213448-80-6(2-Furanmethanamine, α-ethenyl-, (αS)-)
- 2138141-16-7(1-(tert-butoxy)carbonylcyclooctane-1-carboxylic acid)
- 894779-32-9(Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate)
- 858757-63-8((2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate)
- 2171868-87-2(4-(5-amino-2-methylpiperidin-3-yl)benzoic acid)
- 441774-57-8(1-(prop-2-en-1-yl)cyclopentylmethanol)
- 1427424-30-3(7-bromo-6-methoxy-imidazo[1,5-a]pyridine)
- 1340553-86-7(1-(4-methylcyclohexyl)azetidin-3-amine)
- 91683-37-3(Flurbiprofen Acyl-b-D-glucuronide (Mixture of Diastereomers))




